N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
Thiazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Urea derivatives, on the other hand, contain a carbonyl group attached to two amine groups . These types of compounds are found in many biologically active molecules and have been the subject of extensive research .
Molecular Structure Analysis
Thiazoles have a planar ring structure, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of urea derivatives, on the other hand, is characterized by the presence of a carbonyl group attached to two amine groups .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Urea derivatives can also participate in a variety of chemical reactions, depending on their specific structure .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of urea derivatives can vary greatly depending on their specific structure .Scientific Research Applications
Antitumor Applications
Research has demonstrated the synthesis and evaluation of new derivatives bearing heterocyclic rings, including the core structure similar to N-allyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, for their antitumor activity. In one study, derivatives were screened against approximately 60 human tumor cell lines derived from nine neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the potential of these compounds in the development of novel antitumor agents.
Antimicrobial Applications
Another significant area of application is in the development of antimicrobial agents. Novel thiazoles synthesized by incorporating different moieties have shown significant antibacterial and antifungal activities (Saravanan et al., 2010). This research indicates the utility of these compounds in treating infections caused by various pathogens.
Anticancer Agents
The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides has been explored for their anticancer activity. Specifically, compounds showed high selectivity against human lung adenocarcinoma cells, indicating their potential as targeted anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Mechanism of Action
The mechanism of action of thiazole and urea derivatives can vary greatly depending on their specific structure and the biological target. For example, some thiazole derivatives have been found to exhibit trypanocidal activity, potentially making them promising candidates for the treatment of Trypanosoma brucei infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-8-16-13(20)9-12-10-22-15(18-12)19-14(21)17-11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,16,20)(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZANSADHPWEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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